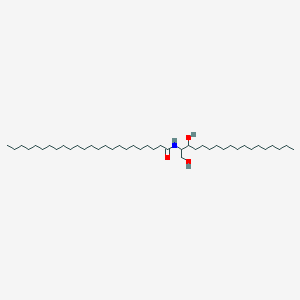
Zinc caproate
Overview
Description
Zinc caproate, also known as zinc hexanoate, is a zinc salt of caproic acid. It is a white crystalline solid with the chemical formula Zn(C₆H₁₁O₂)₂. This compound is known for its antibacterial properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc caproate can be synthesized through the reaction of caproic acid with zinc oxide in anhydrous ethanol. The reaction is typically carried out under solvothermal conditions, which involve heating the reactants in a sealed vessel at elevated temperatures. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is often produced by the precipitation method. This involves dissolving zinc nitrate in an alkaline solution and then adding caproic acid. The this compound precipitates out of the solution and is collected by filtration. The product is then dried to obtain the final crystalline form .
Chemical Reactions Analysis
Types of Reactions: Zinc caproate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and caproic acid.
Reduction: It can be reduced to zinc metal and caproic acid under specific conditions.
Substitution: this compound can participate in substitution reactions where the caproate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and caproic acid.
Reduction: Zinc metal and caproic acid.
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Zinc caproate has a wide range of applications in scientific research:
Mechanism of Action
Zinc caproate exerts its antibacterial effects through several mechanisms:
Inhibition of Biofilm Formation: It prevents the formation of biofilms by bacteria, which are protective layers that shield bacteria from antibiotics.
Disruption of Cell Membrane Integrity: this compound disrupts the bacterial cell membrane, leading to increased permeability and cell death.
Alteration of Intracellular Enzyme Activity: It affects the activity of enzymes such as Ca²⁺-Mg²⁺-ATPase, which are crucial for bacterial survival.
Comparison with Similar Compounds
Zinc caprylate: Another zinc salt of a fatty acid, known for its antifungal properties.
Zinc laurate: Used as a stabilizer in plastics and as a lubricant in rubber production.
Zinc stearate: Commonly used as a release agent in the production of rubber and plastics.
Uniqueness of Zinc Caproate: this compound is unique due to its potent antibacterial properties and its ability to disrupt biofilm formation. This makes it particularly valuable in medical and biological research for developing new antibacterial agents .
Properties
IUPAC Name |
zinc;hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O2.Zn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJOUIVGCFHFTK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174858 | |
| Record name | Zinc caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20779-08-2 | |
| Record name | Zinc caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020779082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZW5M35XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetyl acetate;(1R,4Z,9S)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B1623980.png)






![2-(2,4-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1623994.png)






